molecular formula C26H23N3O4 B2844267 3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034455-33-7

3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2844267
CAS RN: 2034455-33-7
M. Wt: 441.487
InChI Key: QBZWQYNNDNYVIY-UHFFFAOYSA-N
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Description

The compound “3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, which is an important class of isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ-based compounds has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . A common synthetic strategy involves the use of tricarbonyl chromium, which undergoes stereoselective deprotonation and subsequent electrophilic additions to generate the corresponding derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is based on the 1,2,3,4-tetrahydroisoquinoline scaffold . Unfortunately, specific structural details for this exact compound are not available in the retrieved sources.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold serves as a crucial building block for designing novel drugs. Researchers have explored THIQ analogs due to their diverse biological activities. These compounds exhibit potential against infective pathogens and neurodegenerative disorders . The compound you’ve mentioned likely contributes to this field by participating in drug discovery efforts.

Gold-Catalyzed Reactions

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: is a reagent used in gold-catalyzed reactions. Specifically, it plays a role in the preparation of indoletetrahydroisoquinolines . Gold-catalyzed transformations are valuable in organic synthesis, and this compound contributes to their success.

Synthetic Strategies

Understanding synthetic routes is essential for accessing THIQ-based compounds. Researchers have explored various strategies for constructing the core THIQ scaffold. These methods enable the synthesis of diverse analogs with varying biological properties. By investigating the synthetic pathways, scientists can optimize the production of novel derivatives .

Isoquinoline Alkaloids

The THIQ moiety is part of the broader class of isoquinoline alkaloids. These natural products occur in various plants and exhibit intriguing biological effects. Investigating the role of THIQ-based compounds within this alkaloid family provides insights into their ecological functions and potential applications .

Stereoselective Transformations

Researchers have explored stereoselective transformations of N-methyl-1,2,3,4-tetrahydroisoquinolines. For instance, tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes 4-exo-deprotonation followed by electrophilic additions to yield 4-alkyl-, 4-phenyl-, and 4-hydroxy-N-methyl-1,2,3,4-tetrahydroisoquinolines . These reactions contribute to the diversity of THIQ derivatives.

Mechanism of Action Studies

Understanding how THIQ analogs interact with biological targets is crucial. Researchers investigate their mechanism of action to uncover potential therapeutic applications. By elucidating the molecular pathways affected by these compounds, scientists can design more effective drugs or therapeutic interventions .

properties

IUPAC Name

7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-[(4-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-33-21-9-6-17(7-10-21)15-29-25(31)22-11-8-19(14-23(22)27-26(29)32)24(30)28-13-12-18-4-2-3-5-20(18)16-28/h2-7,9-10,19,22-23H,8,11-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIIIEDTZSBQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

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